10–15-Fold Subtype Selectivity for α1B-AR Over α1A-AR and α1D-AR vs. Clinically Used Antagonists
Cpd1 demonstrates 10–15-fold binding selectivity for the α1B-adrenoceptor (α1B-AR) over α1A-AR and α1D-AR subtypes in competitive radioligand binding and functional assays [1]. In contrast, the prototypical α1-AR antagonist prazosin exhibits virtually no subtype discrimination, with Ki values of 0.2 nM (α1A), 0.25 nM (α1B), and 0.32 nM (α1D)—a selectivity ratio of only 1.2–1.6-fold . Tamsulosin, a clinically prescribed α1A-preferring antagonist, displays an inverse selectivity profile with a Ki rank order of α1A > α1D > α1B [2]. The 10–15-fold selectivity window of Cpd1 represents the highest α1B-preference reported among chemically validated tool compounds at the time of discovery.
| Evidence Dimension | Subtype binding selectivity (fold-selectivity for α1B-AR over α1A-AR and α1D-AR) |
|---|---|
| Target Compound Data | 10–15-fold selectivity for α1B-AR (pKI 4.76 ± 0.11 at α1B-AR; no detectable competition at α1A-AR or α1D-AR) |
| Comparator Or Baseline | Prazosin: Ki 0.2 nM (α1A), 0.25 nM (α1B), 0.32 nM (α1D) ≈ 1.2–1.6-fold selectivity. Tamsulosin: Ki rank α1A > α1D > α1B (α1A-preferring). |
| Quantified Difference | Cpd1 achieves ≥6× greater α1B-selectivity than prazosin and an inverted selectivity profile compared to tamsulosin. |
| Conditions | COS-7 cells transiently expressing human WT α1A-AR, α1B-AR, and Δ1–79 α1D-AR; flow cytometry competition binding using fluorescent QAPB (BODIPY FL prazosin) antagonist. |
Why This Matters
This level of subtype selectivity enables researchers to pharmacologically isolate α1B-AR-mediated signaling for the first time, reducing confounding effects from co-expressed α1A- and α1D-ARs in native tissues.
- [1] Abdul-Ridha A, de Zhang LA, Betrie AH, et al. Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Chem Neurosci. 2024;15(3):671-684. View Source
- [2] Tamsulosin: α1-Adrenoceptor Subtype-Selectivity and Comparison with Terazosin. Jpn J Pharmacol. 1998;78(3):331-335. View Source
